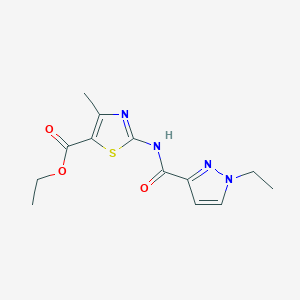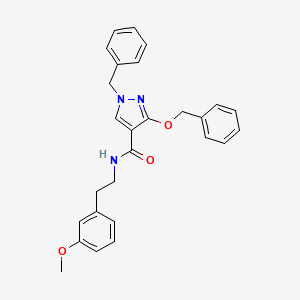
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N3O2 and its molecular weight is 313.71. The purity is usually 95%.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Research
Research involving compounds with structural similarities, such as those targeting serotonin receptors, is significant in understanding anxiety and depression's pathophysiology. A study on 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which are implicated in anxiety and depression, used a novel, selective, silent 5-HT(1A) antagonist for in vivo occupancy studies in the human brain. This compound, demonstrated through Positron Emission Tomography (PET), shows potential applications in treating anxiety and mood disorders by achieving high occupancy of the 5-HT(1A) receptor at doses producing minimal acute side effects (Rabiner et al., 2002).
Dermatitis and Respiratory Symptoms from Chemical Exposure
Another area of research pertains to the dermatological and respiratory effects resulting from exposure to chemicals like Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), which are used as preservatives in various products. Studies have documented cases of occupational dermatitis and respiratory issues following exposure to these compounds, highlighting the need for safer use and regulatory measures to prevent sensitization and adverse health effects (Herry et al., 2016).
Metabolism and Excretion Studies
Understanding the metabolism and excretion of pharmaceuticals and chemicals is crucial for drug development and safety assessment. Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, involves studying the disposition, metabolism, and excretion patterns in humans to inform dosage and treatment strategies. Such studies provide insight into the metabolic pathways, principal metabolites, and elimination routes, essential for drug efficacy and safety (Renzulli et al., 2011).
Preservative Allergy and Exposure
The prevalence and impact of allergies to preservatives like MCI and MI in consumer and industrial products have been extensively studied. These studies shed light on the sensitization potential of such chemicals, guiding regulatory decisions and product formulation to minimize allergic reactions and ensure consumer safety (Puangpet et al., 2015).
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-8-6-9(15-19-8)10(18)17-4-2-16(3-5-17)7-11(12,13)14;/h6H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEBDYZLWKLLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)


![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)


![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)
![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)
